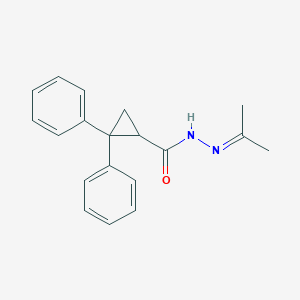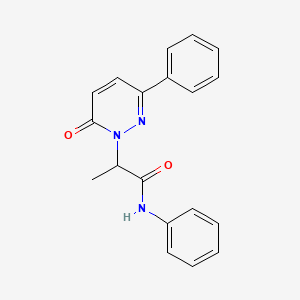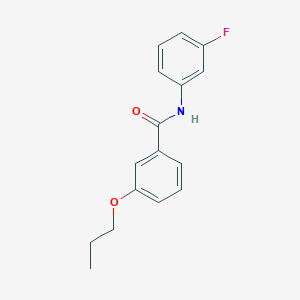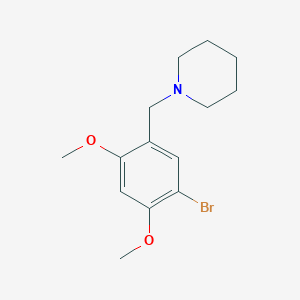
N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as NMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMDP is a cyclopropane derivative that possesses unique structural and chemical properties, making it a valuable tool for research purposes.
Mecanismo De Acción
The mechanism of action of N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the interaction of N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide with cellular targets, such as enzymes and receptors. N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to bind to the active site of enzymes and inhibit their activity, suggesting that it may act as an enzyme inhibitor. It has also been found to interact with cellular receptors, such as the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has been found to have various biochemical and physiological effects, depending on the cellular target and concentration. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit viral replication, and suppress bacterial growth. N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been found to modulate cellular signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has several advantages as a research tool, including its unique structural and chemical properties, its ability to interact with cellular targets, and its potential applications in various fields. However, there are also some limitations to using N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments, such as its potential toxicity and the need for optimization of reaction conditions to obtain high yields and purity.
Direcciones Futuras
There are several future directions for research on N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide, including the development of new synthetic methods for N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide and its derivatives, the investigation of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide and to optimize its use as a research tool.
Métodos De Síntesis
The synthesis of N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide involves the reaction of 2,2-diphenylcyclopropanecarbaldehyde with isopropyl hydrazine in the presence of an acid catalyst. The reaction yields N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide as a white crystalline solid, which can be purified using recrystallization techniques. The purity and yield of N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has been investigated for its antitumor, antiviral, and antibacterial activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been found to possess antiviral activity against influenza virus and antibacterial activity against Staphylococcus aureus.
In biochemistry, N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has been used as a probe to study the mechanism of enzyme-catalyzed reactions. It has been shown to bind to the active site of enzymes and inhibit their activity, making it a valuable tool for enzyme kinetics studies. N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has also been used as a fluorescent probe to detect reactive oxygen species in living cells.
In materials science, N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has been used as a building block for the synthesis of functional materials, such as polymers and metal-organic frameworks. Its unique structural and chemical properties make it a versatile building block for the design of new materials with tailored properties.
Propiedades
IUPAC Name |
2,2-diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14(2)20-21-18(22)17-13-19(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUJWQMPYZTXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-oxo-1-piperidinyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5161872.png)


![2-chloro-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161885.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B5161892.png)
![N-{2-[1-(3,5-dichlorophenyl)-1-methylethyl]-3-oxo-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl}acetamide](/img/structure/B5161893.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5161894.png)

![N-(4-ethoxyphenyl)-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B5161903.png)
![4-methyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5161912.png)
![N-(3,4-dichlorophenyl)-N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5161919.png)
![1-(3-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5161964.png)
![3-phenoxy-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5161967.png)